

# Application Notes and Protocols: Cy3-PEG7-TCO for Super-Resolution Microscopy

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## Compound of Interest

Compound Name: Cy3-PEG7-TCO

Cat. No.: B12381472

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Cy3-PEG7-TCO** is a fluorescent probe designed for targeted labeling of biomolecules in live and fixed cells for visualization by super-resolution microscopy. This molecule combines the bright and photostable cyanine dye, Cy3, with a trans-cyclooctene (TCO) group via a polyethylene glycol (PEG) linker. This design leverages the highly efficient and specific inverse-demand Diels-Alder cycloaddition (iEDDA) reaction between TCO and a tetrazine (Tz)-modified target molecule.<sup>[1][2][3]</sup> This bioorthogonal labeling strategy allows for precise attachment of the fluorophore to a protein of interest, enabling advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).<sup>[4][5]</sup>

The PEG7 linker enhances the water solubility and biocompatibility of the probe, minimizing non-specific binding and providing a flexible spacer between the dye and the target molecule. The Cy3 fluorophore is a well-characterized dye with excitation and emission maxima suitable for many common laser lines and filter sets. Its photoswitching properties, particularly in the presence of specific imaging buffers, make it a valuable tool for single-molecule localization microscopy (SMLM) techniques that rely on the temporal separation of individual fluorophore signals to reconstruct a super-resolved image.

These application notes provide an overview of the properties of **Cy3-PEG7-TCO**, protocols for its use in cell labeling, and its application in super-resolution microscopy.

## Data Presentation

Table 1: Properties of **Cy3-PEG7-TCO** Components

Component	Property	Value/Description	References
Cy3 Dye	Excitation Maximum	~550 nm	
Emission Maximum	~570 nm		
Quantum Yield	Varies with environment, generally moderate to high		
Photostability	Good, suitable for repeated imaging cycles in STORM		
PEG7 Linker	Composition	7 repeating units of ethylene glycol	
Function	Increases solubility, reduces aggregation, minimizes non-specific binding, provides spatial separation between dye and target.		
TCO (trans-cyclooctene)	Reactive Partner	Tetrazine (Tz)	
Reaction Type	Inverse-demand Diels-Alder Cycloaddition (iEDDA)		
Reaction Rate	Extremely fast (up to 10^6 M^-1s^-1)		
Conditions	Bioorthogonal, occurs in aqueous buffers at physiological pH and temperature without a catalyst.		

## Experimental Protocols

### Protocol 1: Labeling of Tetrazine-Modified Proteins on the Cell Surface

This protocol describes the labeling of cell surface proteins that have been metabolically or genetically engineered to contain a tetrazine moiety.

#### Materials:

- Cells expressing the tetrazine-modified protein of interest
- **Cy3-PEG7-TCO** (resuspended in anhydrous DMSO to a stock concentration of 1-10 mM)
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium (phenol red-free for imaging)
- Bovine Serum Albumin (BSA) for blocking (optional)

#### Procedure:

- **Cell Preparation:** Culture cells to the desired confluency on imaging-grade glass-bottom dishes or coverslips.
- **Washing:** Gently wash the cells two to three times with pre-warmed PBS to remove residual culture medium.
- **Blocking (Optional):** To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30 minutes at room temperature.
- **Labeling Reaction:** a. Prepare the labeling solution by diluting the **Cy3-PEG7-TCO** stock solution in phenol red-free medium or PBS to a final concentration of 1-10  $\mu\text{M}$ . The optimal concentration should be determined empirically. b. Remove the blocking buffer (if used) and add the labeling solution to the cells. c. Incubate for 30-60 minutes at 37°C and 5% CO<sub>2</sub>. The incubation time may need optimization depending on the reactivity of the tetrazine-modified target.

- **Washing:** Remove the labeling solution and wash the cells three to five times with pre-warmed PBS or phenol red-free medium to remove unbound probe.
- **Imaging:** The cells are now ready for imaging. Proceed to the super-resolution microscopy protocol. For live-cell imaging, ensure cells are maintained in a suitable imaging buffer or medium at 37°C.

## Protocol 2: Super-Resolution Imaging (dSTORM) of Labeled Cells

This protocol provides a general workflow for acquiring dSTORM images of cells labeled with **Cy3-PEG7-TCO**. The specific parameters will need to be optimized for the microscope system being used.

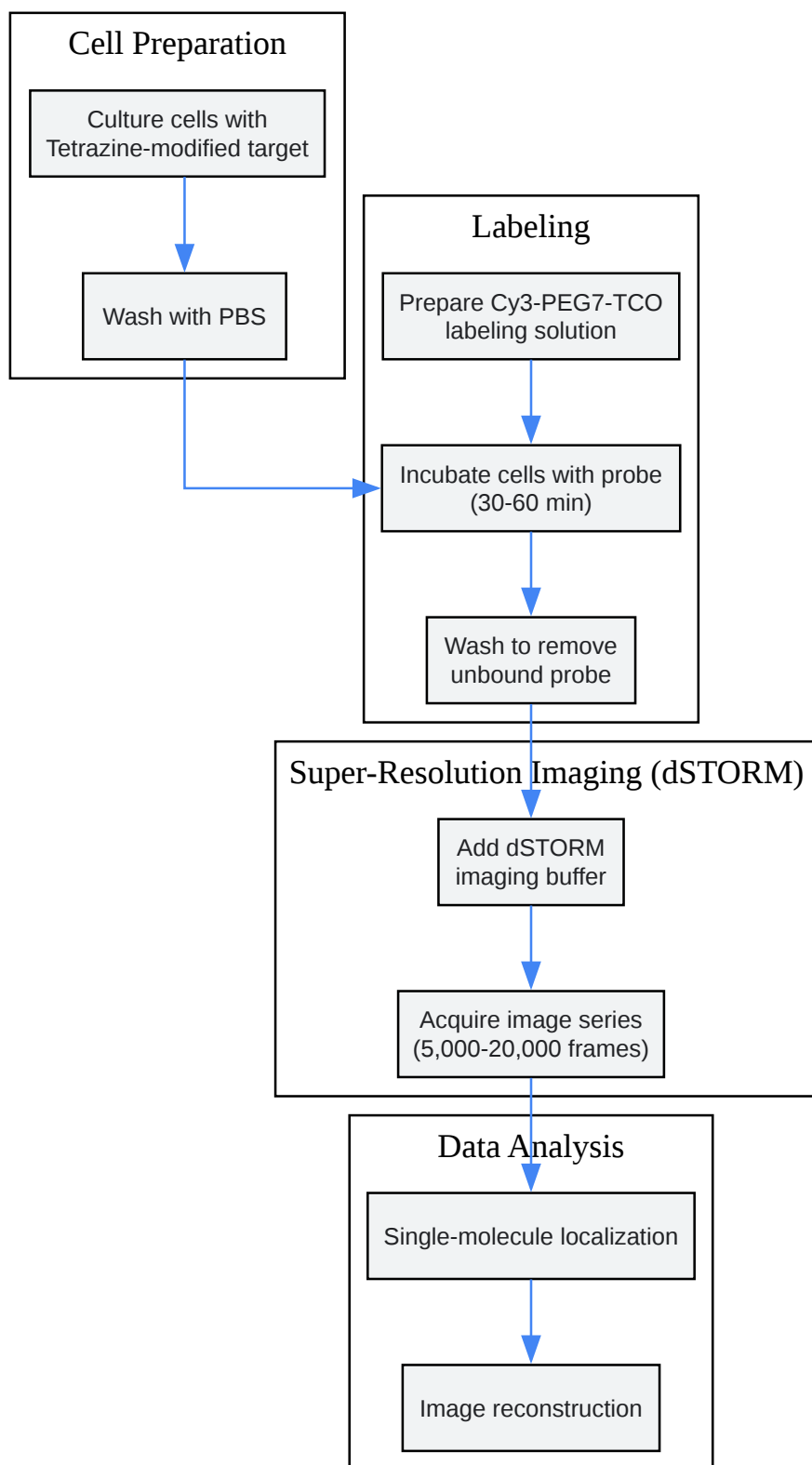
### Materials:

- Labeled cells on imaging-grade glass-bottom dishes or coverslips
- dSTORM imaging buffer (e.g., a glucose oxidase and catalase oxygen scavenging system in a buffer containing a thiol like  $\beta$ -mercaptoethanol or cysteamine to promote photoswitching). A common recipe is:
  - 50 mM Tris-HCl (pH 8.0)
  - 10 mM NaCl
  - 10% (w/v) glucose
  - 500  $\mu$ g/mL glucose oxidase
  - 40  $\mu$ g/mL catalase
  - 10-50 mM  $\beta$ -mercaptoethanol (add immediately before imaging)
- Super-resolution microscope equipped with appropriate lasers (e.g., ~561 nm for Cy3 excitation) and a sensitive camera (e.g., EMCCD or sCMOS).

### Procedure:

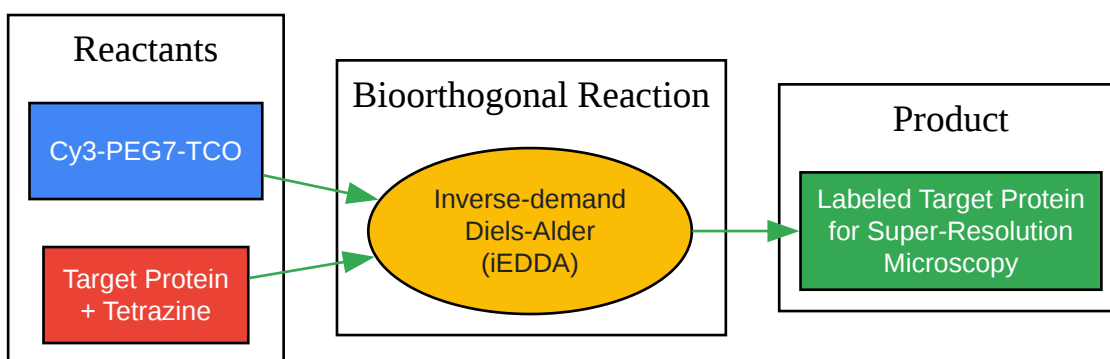
- **Microscope Setup:** a. Mount the sample on the microscope stage. b. Bring the cells into focus using a low laser power to minimize photobleaching.
- **Imaging Buffer Exchange:** Gently replace the cell medium or PBS with the freshly prepared dSTORM imaging buffer.
- **Image Acquisition:** a. Illuminate the sample with the ~561 nm laser at a high power density to induce photoswitching of the Cy3 molecules into a dark state. b. Acquire a time-lapse series of thousands of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz). Individual Cy3 molecules will stochastically return to the fluorescent state and emit photons before bleaching or returning to the dark state.
- **Data Analysis:** a. Process the raw image data using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software). b. The software will perform the following steps: i. Identify and localize the fluorescent signals from individual molecules in each frame with sub-pixel accuracy. ii. Correct for sample drift. iii. Reconstruct a super-resolved image from the coordinates of all localized molecules.

## Visualizations



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Caption: Experimental workflow for super-resolution imaging.



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Caption: Bioorthogonal labeling via iEDDA reaction.

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